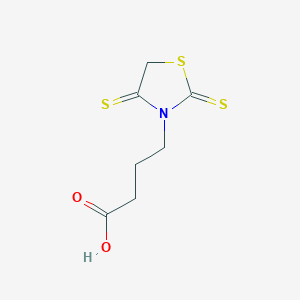
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid” is a specialty product for proteomics research . It has a molecular formula of C7H9NO2S3 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazolidine core, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains two carbonyl groups (C=O) and a butanoic acid moiety .Physical And Chemical Properties Analysis
The compound has a molecular formula of C7H9NO2S3 and an average mass of 235.347 Da . More specific physical and chemical properties might be found in specialized chemical literature or databases.科学的研究の応用
Synthesis and Development
The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogues has been a subject of interest since the mid-nineteenth century. Advances in synthetic methodologies, including green chemistry, have facilitated the production of these compounds, which exhibit a wide range of biological activities. The 1,3-thiazolidin-4-one nucleus and its derivatives such as glitazones and rhodanines have been identified as possessing great pharmacological importance, found in commercial pharmaceuticals with potential activities against various diseases. This highlights the molecule's significance in medicinal chemistry and its promising future in drug development (Santos et al., 2018).
Green Synthesis and Environmental Considerations
The green synthesis of thiazolidinone derivatives represents an important advancement in the context of environmental sustainability. This approach minimizes hazardous material use and optimizes synthetic processes, making the production of these compounds more eco-friendly. Such methodologies not only align with environmental conservation efforts but also enhance the feasibility of synthesizing a wide array of biologically active thiazolidinones for potential therapeutic applications (JacqulineRosy et al., 2019).
Biological Activities
Thiazolidin-4-ones exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to the structural diversity and the ability to undergo various functional modifications. The study of these compounds' bioactivity has facilitated the identification of novel drug agents, underscoring the therapeutic potential of thiazolidinone derivatives in addressing a range of diseases (Mech et al., 2021).
Anticancer Applications
Specifically, in the realm of anticancer research, 4-thiazolidinone derivatives have been highlighted for their potential in antitumor drug design. The exploration of molecular hybridization methodologies and strategies in small molecule design has been instrumental in identifying hit/lead compounds with anticancer activity. This underscores the innovative approaches being taken to harness the therapeutic potential of these compounds in oncology (Roszczenko et al., 2022).
作用機序
Target of Action
Similar compounds have been known to interact with proteins involved in proteomics research .
Mode of Action
It’s worth noting that thiazolidinone derivatives have been reported to interact with the ligand-binding domain (lbd) of peroxisome proliferator-activated receptors (ppars), promoting targeted gene expression .
Biochemical Pathways
The activation of ppars by thiazolidinone derivatives can influence various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
The activation of ppars by similar compounds can lead to changes in gene expression, potentially influencing cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored at room temperature .
将来の方向性
特性
IUPAC Name |
4-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S3/c9-6(10)2-1-3-8-5(11)4-13-7(8)12/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOMYQMXTULDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)N(C(=S)S1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485623 |
Source


|
| Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60708-95-4 |
Source


|
| Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

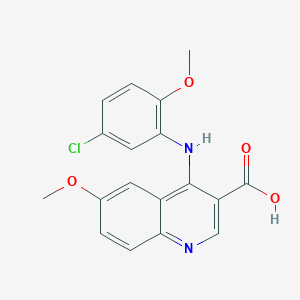

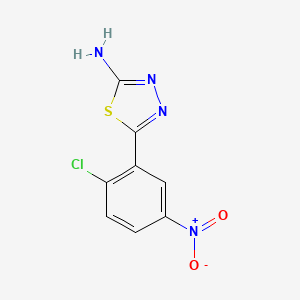
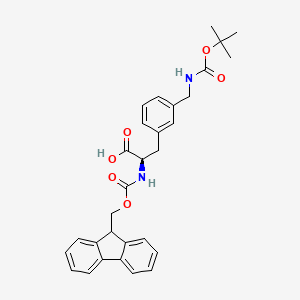
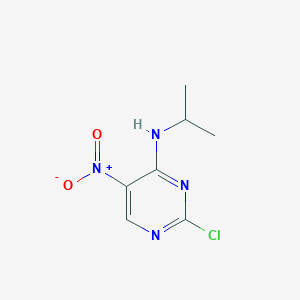



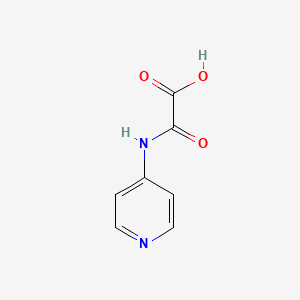


![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

